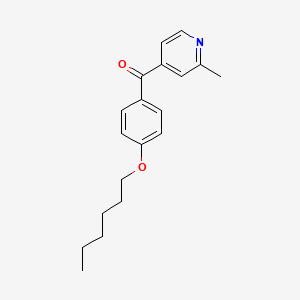

![molecular formula C21H19N B1392207 1-Benzyl-1,2-dimethyl-1H-benzo[e]indole CAS No. 891503-75-6](/img/structure/B1392207.png)

1-Benzyl-1,2-dimethyl-1H-benzo[e]indole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

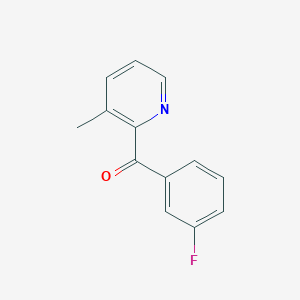

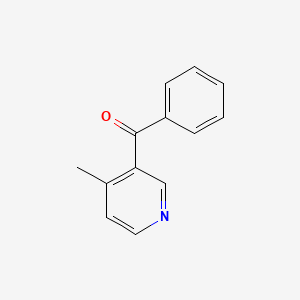

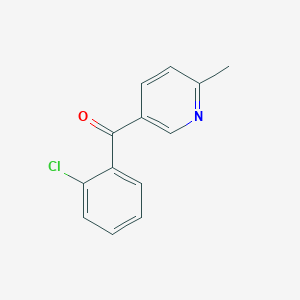

1-Benzyl-1,2-dimethyl-1H-benzo[e]indole is a chemical compound with the molecular formula C21H19N . It is used as an important intermediate in the synthesis of various dyes and pharmaceuticals .

Molecular Structure Analysis

The molecular weight of this compound is 285.382 Da . Further details about its molecular structure such as NMR spectra can be found in the referenced materials .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 439.9±38.0 °C at 760 mmHg, and a flash point of 212.5±27.6 °C . It is insoluble in water .Scientific Research Applications

Synthesis and Biological Activity

1-Benzyl-1,2-dimethyl-1H-benzo[e]indole derivatives have been synthesized and studied for their biological activities. For instance, new chalcones derived from indole compounds have shown promising cytotoxic activity against human breast cancer cell lines, indicating their potential in cancer research (Mohammad & ALİ, 2022). Additionally, novel fluorescent building blocks have been created using this compound, useful for functionalized benzo[e]indole scaffolds, which could have applications in materials science and biochemistry (Steponavičiūtė et al., 2014).

Pharmaceutical Intermediates

In pharmaceutical research, derivatives of this compound have been synthesized for potential use as intermediates. For example, a study on the stereoselective synthesis of optically active compounds related to this molecule explored their use in enzymatic processes, underlining their relevance in drug development (Caliskan & Ersez, 2015).

Chemical Synthesis and Modification

The compound has been used as a starting material in the synthesis of more complex molecules. Research has shown that its modification, for instance, by attaching monosaccharides, can improve its properties and biological activity, offering possibilities for the development of new bioactive compounds (MAHMOOD et al., 2022).

Exploration of Photochemical Properties

The photochemical properties of derivatives of this compound have been explored, contributing to the understanding of photochromic systems, which is important in the field of photochemistry and materials science (Nakayama et al., 1991).

Fluorescent Probes and Imaging

This compound has also been used in the development of fluorescent probes for biological imaging, particularly in detecting and imaging pH fluctuations in living cells, indicating its utility in biological and medical research (Fan et al., 2015).

Safety and Hazards

properties

IUPAC Name |

1-benzyl-1,2-dimethylbenzo[e]indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N/c1-15-21(2,14-16-8-4-3-5-9-16)20-18-11-7-6-10-17(18)12-13-19(20)22-15/h3-13H,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUPXNJGESLRBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)CC3=CC=CC=C3)C4=CC=CC=C4C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678776 |

Source

|

| Record name | 1-Benzyl-1,2-dimethyl-1H-benzo[e]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

891503-75-6 |

Source

|

| Record name | 1-Benzyl-1,2-dimethyl-1H-benzo[e]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(1-(2-Methoxy-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonyl)azetidin-3-yl)piperazin-1-yl)(thiazol-2-yl)methanone](/img/structure/B1392133.png)